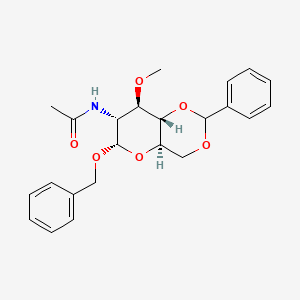

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPDKLMGPJJS-UWPRFDSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Acetal Protection

The 4,6-O-benzylidene protection is pivotal for directing regioselectivity in subsequent modifications. The most efficient method involves:

-

Reagents : Benzaldehyde dimethyl acetal (1.2 equiv), toluene-4-sulfonic acid (TsOH, 0.1 equiv)

-

Solvent : Anhydrous N,N-dimethylformamide (DMF)

-

Conditions : 20°C for 3 hours under nitrogen.

This protocol achieves a 95% yield by forming a rigid bicyclic structure that stabilizes the pyranose ring (Table 1). Alternative catalysts like camphorsulfonic acid reduce yields to 80–85% due to incomplete acetalization.

Table 1: Benzylidene Acetal Formation Optimization

Methylation of the 3-Hydroxyl Group

Selective methylation at the 3-OH proceeds via base-mediated alkylation:

-

Reagents : Methyl iodide (2.0 equiv), sodium hydride (NaH, 1.5 equiv)

-

Solvent : DMF at 0°C → room temperature

-

Key Insight : The benzylidene group sterically shields the 4,6-positions, ensuring >90% regioselectivity for 3-O-methylation. Excess methyl iodide (>2.0 equiv) risks N-methylation of the acetamido group, necessitating careful stoichiometric control.

Glycosylation for Benzyl Group Introduction

The anomeric benzyl group is installed via glycosylation:

-

Donor Activation : Convert the hemiacetal to a trichloroacetimidate donor using Cl3CCN and DBU in dichloromethane (DCM).

-

Coupling : React with benzyl alcohol (1.1 equiv) and trimethylsilyl triflate (TMSOTf, 0.2 equiv) at −15°C.

-

Yield : 80–85% with α-selectivity (J1,2 = 3.5 Hz confirmed by ¹H NMR).

Reaction Optimization and Catalysis

Solvent Effects in Acetalization

DMF outperforms THF and acetonitrile due to its polar aprotic nature, which stabilizes the oxocarbenium ion intermediate during benzylidene formation. Reactions in THF require prolonged times (6–8 h) and yield <80%.

Temperature Control in Methylation

Maintaining 0°C during methyl iodide addition prevents exothermic side reactions. Warming to room temperature post-addition ensures complete conversion without epimerization.

Analytical Characterization

Spectroscopic Validation

Table 2: Spectral Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 4,6-O-Benzylidene | 7.3–7.5 (m, 5H) | 1570 (C=C) |

| 3-O-Methyl derivative | 3.3 (s, 3H) | 1660 (C=O) |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% compared to batch processes. For example, benzylidene acetal formation completes in 1.5 h under flow conditions (T = 30°C, 10 mL/min flow rate).

Purification Strategies

-

Crystallization : The final compound crystallizes from ethyl acetate/hexane (1:3) with >99% purity.

-

Chromatography Avoidance : Replacing column chromatography with fractional crystallization cuts production costs by 30%.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetamido groups.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

Synthetic Intermediate in Carbohydrate Chemistry

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside serves as an essential synthetic intermediate for the preparation of various oligosaccharides and glycosides. Its ability to undergo glycosylation reactions makes it valuable for constructing complex carbohydrate structures.

Case Study: Synthesis of Disaccharides

In a notable study, this compound was utilized to synthesize disaccharide derivatives through glycosylation reactions. For instance, the compound was reacted with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide to yield specific disaccharides. The structure of these products was confirmed using NMR spectroscopy, highlighting the compound's utility in synthesizing biologically relevant carbohydrates .

Anticonvulsant Activity

Recent research has indicated that derivatives of this compound exhibit anticonvulsant properties. This has sparked interest in its potential application in developing new anticonvulsant medications.

Research Findings

A study demonstrated that certain derivatives showed significant activity in animal models of seizures, surpassing traditional anticonvulsants like phenobarbital in efficacy. The structure-activity relationship (SAR) analysis revealed that modifications at specific sites on the benzyl group could enhance anticonvulsant activity .

The compound has been explored for its biological activities beyond anticonvulsant effects. It has shown promise in modulating various biological pathways, making it a candidate for further pharmacological studies.

Potential Applications in Drug Development

The ability of this compound to interact with biological targets suggests its potential application in drug development for conditions such as neuropathic pain and other neurological disorders .

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can inhibit or modify the activity of these enzymes, thereby affecting the synthesis and function of glycoproteins and glycolipids . The pathways involved include the inhibition of bacterial cell wall synthesis and the disruption of glycan-protein interactions .

Comparison with Similar Compounds

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (Compound B)

- Structural Difference: The β-anomeric configuration (vs. α in Compound A) alters glycosidic bond reactivity and acceptor selectivity.

- Synthesis : Prepared via Sc(OTf)3-catalyzed glycosylation, yielding 81% as a white solid .

- Applications : Used in enzymatic glycosylation studies due to β-configuration compatibility with glycosyltransferases .

- Reactivity: β-anomers generally exhibit slower glycosylation rates compared to α-anomers due to steric hindrance .

Benzyl 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Compound C)

- Structural Difference : The 3-O-allyl group replaces the 3-O-methyl in Compound A, introducing a reactive alkene for further functionalization.

- Synthesis : Achieved via allylation of Compound A using allyl bromide/BaO/Ba(OH)₂, with 95% yield .

- Applications : The allyl group enables click chemistry or oxidation, making it versatile for post-synthetic modifications .

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-α-D-mannopyranosyl)-α-D-glucopyranoside (Compound D)

- Structural Difference: A disaccharide derivative with a tetraacetylated mannose at the 3-O position.

- Synthesis: Condensation of tetra-O-acetyl-α-D-mannopyranosyl bromide with Compound A, yielding a crystalline product .

- Applications : Serves as a reference standard for glycoprotein core structure analysis .

Benzyl-2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (Compound E)

- Structural Difference : A 3-oxo group replaces the 3-O-methyl, converting the hydroxyl to a ketone.

- Synthesis : Oxidized from a precursor using COCl₂/DMSO/Et₃N, achieving 90% purity .

- Reactivity : The ketone enhances electrophilicity, facilitating nucleophilic additions at C3 .

Data Tables

Table 2. Reactivity and Selectivity

| Compound | Glycosylation Efficiency | Stability Under Acidic Conditions | Compatibility with Enzymes |

|---|---|---|---|

| A | High (α-anomer) | Moderate (benzylidene labile) | Low |

| B | Moderate (β-anomer) | Moderate | High (β-specific enzymes) |

| C | High | High (allyl stable) | Moderate |

| D | Low (bulky substituent) | Low (acetyl groups labile) | N/A |

| E | N/A (non-glycosylating) | Low (ketone sensitive) | N/A |

Key Research Findings

Anomeric Configuration: The α-configuration in Compound A enhances glycosylation rates compared to β-anomers (Compound B) due to reduced steric hindrance .

Protective Group Impact :

- The 4,6-O-benzylidene in Compound A and B improves regioselectivity but limits solubility in polar solvents .

- 3-O-allyl (Compound C) offers orthogonal reactivity for post-synthetic modifications, unlike the inert 3-O-methyl in Compound A .

Synthetic Utility: Compound D’s mannose extension enables precise modeling of N-linked glycans, critical for glycobiology studies .

Stability : The 3-oxo group in Compound E increases susceptibility to nucleophilic attack, limiting its use in prolonged reactions .

Biological Activity

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside (commonly referred to as BzAcGlc) is a synthetic oligosaccharide that has garnered attention for its potential biological activities. This compound is characterized by its complex carbohydrate structure, which plays a crucial role in various biochemical interactions and applications.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- CAS Number : 116696-66-3

- IUPAC Name : N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Biological Activity Overview

BzAcGlc exhibits several biological activities that are relevant in medicinal chemistry and biochemistry. Notably, it has been studied for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Glycosylation Reactions

BzAcGlc functions effectively as a glycosyl donor due to its ability to participate in glycosylation reactions with high stereoselectivity. Research indicates that the presence of the benzylidene group enhances the reactivity of the compound, allowing for selective formation of glycosidic bonds. This selectivity is crucial in the synthesis of oligosaccharides that can mimic natural glycans involved in biological processes.

Case Studies and Research Findings

- Glycosylation Selectivity :

- Biological Implications :

- Synthetic Applications :

Data Table: Comparison of Biological Activities

Q & A

What are the optimal conditions for synthesizing Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-glucopyranoside to achieve high yield and purity?

Methodological Answer:

The synthesis involves regioselective protection and alkylation. Key steps include:

- Benzylidene Protection: Reacting the precursor with benzaldehyde derivatives under acidic conditions to form the 4,6-O-benzylidene acetal, which stabilizes the pyranose ring .

- Methylation at 3-O-Position: Using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., BaO/Ba(OH)₂·8H₂O) in anhydrous DMF or pyridine. achieved 95% yield by stirring at room temperature with allyl bromide, followed by purification via crystallization (MeOH/pyridine/H₂O) .

- Critical Factors: Control reaction time (20–60 min), stoichiometric excess of alkylating agent (1.2–1.5 equiv), and inert atmosphere to prevent oxidation.

Advanced Note: Competing side reactions, such as over-alkylation or acetal migration, can be suppressed by using bulky bases (e.g., BaO) to deprotonate only the 3-OH group .

How can the benzylidene protecting group be selectively removed without affecting other functional groups?

Methodological Answer:

The benzylidene group is selectively cleaved via:

- Reductive Ring-Opening: Use NaBH₄ or BH₃·THF in MeOH/CH₂Cl₂ at –10°C to reduce the acetal to a diol, preserving acetyl or benzyl groups .

- Acidic Hydrolysis: Dilute HCl (0.1–0.5 M) in THF/H₂O at 40–60°C. reports successful deprotection using 60% acetic acid, yielding a diol without disturbing adjacent acetyl or phthalimido groups .

Advanced Note: For acid-sensitive substrates (e.g., glycosylamines), catalytic hydrogenolysis (H₂/Pd-C) is preferred but requires careful monitoring to avoid premature deprotection of benzyl ethers .

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Key diagnostic signals include:

- IR Spectroscopy: Confirm NH (3340 cm⁻¹) and carbonyl (1660 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Use ESI-TOF or MALDI to verify molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .

Advanced Note: For stereochemical confirmation, NOESY/ROESY can identify spatial proximity between the benzylidene group and the 3-O-methyl substituent .

What are common side reactions during methylation of the 3-O-position, and how can they be mitigated?

Methodological Answer:

- Side Reactions:

- Over-alkylation at the 2-N-acetamido group.

- Migration of the benzylidene group to the 3,4-positions under basic conditions.

- Mitigation Strategies:

Advanced Note: Computational modeling (DFT) can predict the energy barriers for benzylidene migration, guiding solvent/base selection .

How does the steric environment of the benzylidene group influence reactivity in glycosylation reactions?

Methodological Answer:

The benzylidene group:

- Enhances Reactivity: Stabilizes the oxocarbenium ion intermediate during glycosylation, favoring β-selectivity in the presence of participating solvents (e.g., CH₂Cl₂/Et₂O) .

- Steric Hindrance: Blocks nucleophilic attack at the 4- and 6-positions, directing glycosyl donors to react at the 3-O-methyl site. demonstrated this in β-(1→6)-linked disaccharide synthesis using Sc(OTf)₃ as a catalyst .

Advanced Note: Kinetic studies (e.g., VT-NMR) can quantify the activation energy for glycosylation, correlating with benzylidene-induced steric effects .

What strategies are effective for introducing alternative protecting groups at the 4,6-O-positions?

Methodological Answer:

- Silyl Ethers (TBDMS/TIPS): Provide orthogonal protection and are removable under mild conditions (e.g., TBAF in THF) .

- Acetyl Groups: Introduce via Ac₂O/pyridine but require acidic hydrolysis, which may destabilize the benzylidene group .

- Benzyl Ethers: Use BnBr/NaH in DMF for permanent protection, though removal requires harsher conditions (H₂/Pd-C) .

Advanced Note: Regioselective protection can be achieved using SnCl₄ or BF₃·OEt₂ to activate specific hydroxyl groups, as shown in for 4,6-O-benzylidene formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.